4-chlorooxane-4-carbonitrile
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Overview
Description
4-Chlorooxane-4-carbonitrile is a chemical compound with the molecular formula C6H8ClNO. It is also known by its IUPAC name, 4-chlorotetrahydro-2H-pyran-4-carbonitrile . This compound is characterized by the presence of a chlorine atom and a nitrile group attached to an oxane ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the reaction of 4-hydroxyoxane with thionyl chloride to form 4-chlorooxane, which is then treated with sodium cyanide to introduce the nitrile group .
Industrial Production Methods: In industrial settings, the production of 4-chlorooxane-4-carbonitrile may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions: 4-Chlorooxane-4-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, to form corresponding derivatives.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The oxane ring can be oxidized to form lactones or other oxygenated derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Substitution: Amino or thio derivatives.
Reduction: Amines.
Oxidation: Lactones or other oxygenated compounds.
Scientific Research Applications
4-Chlorooxane-4-carbonitrile finds applications in various fields due to its unique properties:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It is used in the development of bioactive compounds and enzyme inhibitors.
Medicine: It plays a role in the synthesis of potential drug candidates and therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-chlorooxane-4-carbonitrile depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The nitrile group can interact with nucleophilic residues in the enzyme, leading to inhibition. In chemical reactions, the chlorine atom and nitrile group provide reactive sites for further functionalization .
Comparison with Similar Compounds
4-Bromooxane-4-carbonitrile: Similar structure but with a bromine atom instead of chlorine.
4-Fluorooxane-4-carbonitrile: Similar structure but with a fluorine atom instead of chlorine.
4-Methyloxane-4-carbonitrile: Similar structure but with a methyl group instead of chlorine.
Uniqueness: 4-Chlorooxane-4-carbonitrile is unique due to the presence of the chlorine atom, which imparts distinct reactivity and properties compared to its analogs. The chlorine atom can participate in various substitution reactions, making it a versatile intermediate in organic synthesis .
Properties
CAS No. |
99338-30-4 |
---|---|
Molecular Formula |
C6H8ClNO |
Molecular Weight |
145.6 |
Purity |
95 |
Origin of Product |
United States |
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